molecular formula C6H13NO2 B2878852 (2S,4R)-2-(Aminomethyl)oxan-4-ol CAS No. 2219375-11-6

(2S,4R)-2-(Aminomethyl)oxan-4-ol

Cat. No. B2878852
M. Wt: 131.175
InChI Key: VBENVBYCUIRSQU-RITPCOANSA-N
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Description

(2S,4R)-2-(Aminomethyl)oxan-4-ol, also known as oxanamide, is a chiral cyclic amino alcohol that has gained attention in recent years due to its potential applications in various fields of science. This compound is of particular interest in medicinal chemistry and drug discovery due to its unique structure and biological activity.

Scientific Research Applications

Metal-free Photosensitization Strategy

A novel metal-free photosensitization protocol has been developed for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step. This approach utilizes oxime carbonate as a bifunctional source for oxygen- and nitrogen-centered radicals, offering a regioselective introduction of amine and alcohol functionalities to afford 1,2-amino alcohols. This method supports the convergent synthesis under mild conditions, indicating its suitability for various synthetic endeavors, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products (Patra et al., 2021).

β-Pseudopeptide Foldamers

The synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) up to the tetramer level have been explored. These molecules represent a new class of conformationally constrained tools for constructing β-pseudopeptide foldamers, exhibiting a regular helical structure in water. This property suggests their potential application in aqueous biological systems, highlighting the versatility of similar structural motifs in the design of foldamers for biomedical applications (Luppi et al., 2004).

Amino Sugars and Mimetics Synthesis

Research has focused on the synthesis of amino sugars and related carbohydrate mimetics using 1,2-oxazines as key intermediates. This methodology has facilitated the development of new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues. The versatility of alkoxyallenes in chain elongation of carbohydrate derivatives underlines the potential of these synthetic routes in producing compounds with anti-inflammatory properties (Pfrengle & Reissig, 2010).

properties

IUPAC Name

(2S,4R)-2-(aminomethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENVBYCUIRSQU-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](C[C@@H]1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-(Aminomethyl)oxan-4-ol

CAS RN

2219375-11-6
Record name rac-(2R,4S)-2-(aminomethyl)oxan-4-ol
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